

Comparative Analytical Guide: Validation of C₈H₉BrN₂O₂ (5-Bromo-N,N-dimethyl-2-nitroaniline)

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Compound of Interest

Compound Name: *Methyl 3,4-diamino-2-bromobenzoate*

Cat. No.: *B13700257*

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Abstract

This guide serves as a technical reference for the elemental and structural validation of C₈H₉BrN₂O₂, specifically focusing on the isomer 5-Bromo-N,N-dimethyl-2-nitroaniline. As a critical intermediate in the synthesis of heterocyclic pharmaceuticals, verifying the purity and elemental composition of this brominated nitro-compound is essential. This document compares the performance of Classical Combustion Analysis (CHN/X) against Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing optimized protocols to mitigate halogen interferences.

Compound Profile & Theoretical Reference

Before initiating analysis, the theoretical elemental composition must be established as the baseline for validation.

- Target Compound: 5-Bromo-N,N-dimethyl-2-nitroaniline[1][2]

- CAS: 860585-20-2
- Molecular Formula: C

H

BrN

O

[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Molecular Weight: 245.08 g/mol

Table 1: Theoretical Elemental Composition (Reference Values)

Element	Symbol	Count	Atomic Mass	Mass Contribution	Theoretical % (w/w)	Tolerance (±0.4%)
Carbon	C	8	12.011	96.088	39.21%	38.81 – 39.61%
Hydrogen	H	9	1.008	9.072	3.70%	3.30 – 4.10%
Nitrogen	N	2	14.007	28.014	11.43%	11.03 – 11.83%
Bromine	Br	1	79.904	79.904	32.60%	32.20 – 33.00%
Oxygen	O	2	15.999	31.998	13.06%	Calculated by diff.

Method 1: Automated Combustion Analysis (CHN+Br)

Status: Gold Standard for Bulk Purity Critical Challenge: Halogen Interference. Combusting brominated compounds releases free bromine (

) and hydrogen bromide (

). Without specific trapping, these gases interfere with the Thermal Conductivity Detector (TCD), often leading to artificially high Nitrogen values or tailing peaks.

Optimized Protocol for Halogenated Organics

- Sample Preparation:
 - Dry sample in a vacuum desiccator over

for 24 hours to remove occluded solvents (critical for the N,N-dimethyl group which can trap polar solvents).
 - Weigh 2.0 – 2.5 mg (± 0.001 mg) into a tin capsule.
 - Additive: Add ~1 mg of Vanadium Pentoxide (

) to the capsule. This acts as a combustion aid and helps prevent the formation of refractory carbon carbides, common in aromatic nitro compounds.
- Combustion Tube Packing (The "Halogen Trap"):
 - Standard packing (Copper wires for reduction) is insufficient.
 - Requirement: Insert a Silver Wool plug (maintained at ~600-700°C) at the exit of the combustion zone.
 - Mechanism:[\[3\]](#)[\[8\]](#)[\[9\]](#)

. This quantitatively removes Bromine gas before it reaches the detector.
- Analysis Cycle:
 - Combustion Temp: 980°C (Flash combustion).
 - Reduction Temp: 650°C.

- Carrier Gas: Helium (99.999%).

Data Validation

- Acceptance Criteria: Experimental values must fall within $\pm 0.4\%$ of the theoretical values (see Table 1).
- Common Failure Mode: If %C is low and %N is high, the Silver trap is likely saturated, allowing Br gas to be misread as

by the TCD.

Method 2: Orthogonal Validation (qNMR & HRMS)

Status: Structural Confirmation & Specificity While EA confirms bulk purity, it cannot distinguish isomers (e.g., 4-bromo vs. 5-bromo). Orthogonal methods are required for structural certainty.

A. Quantitative NMR (qNMR) Protocol

qNMR provides a molar purity value that cross-references the weight-based EA data.

- Solvent: DMSO-

(Solubility of nitroanilines is poor in

).
- Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM). Ensure IS signals do not overlap with the N,N-dimethyl singlet (~ 3.0 ppm) or aromatic protons (6.8–8.2 ppm).
- Acquisition:
 - Pulse angle: 90° .
 - Relaxation delay (

):

(typically 30–60s) to ensure complete relaxation of the nitro-adjacent protons.

- Scans: 16–32.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive test for the presence of Bromine due to its unique isotopic signature.

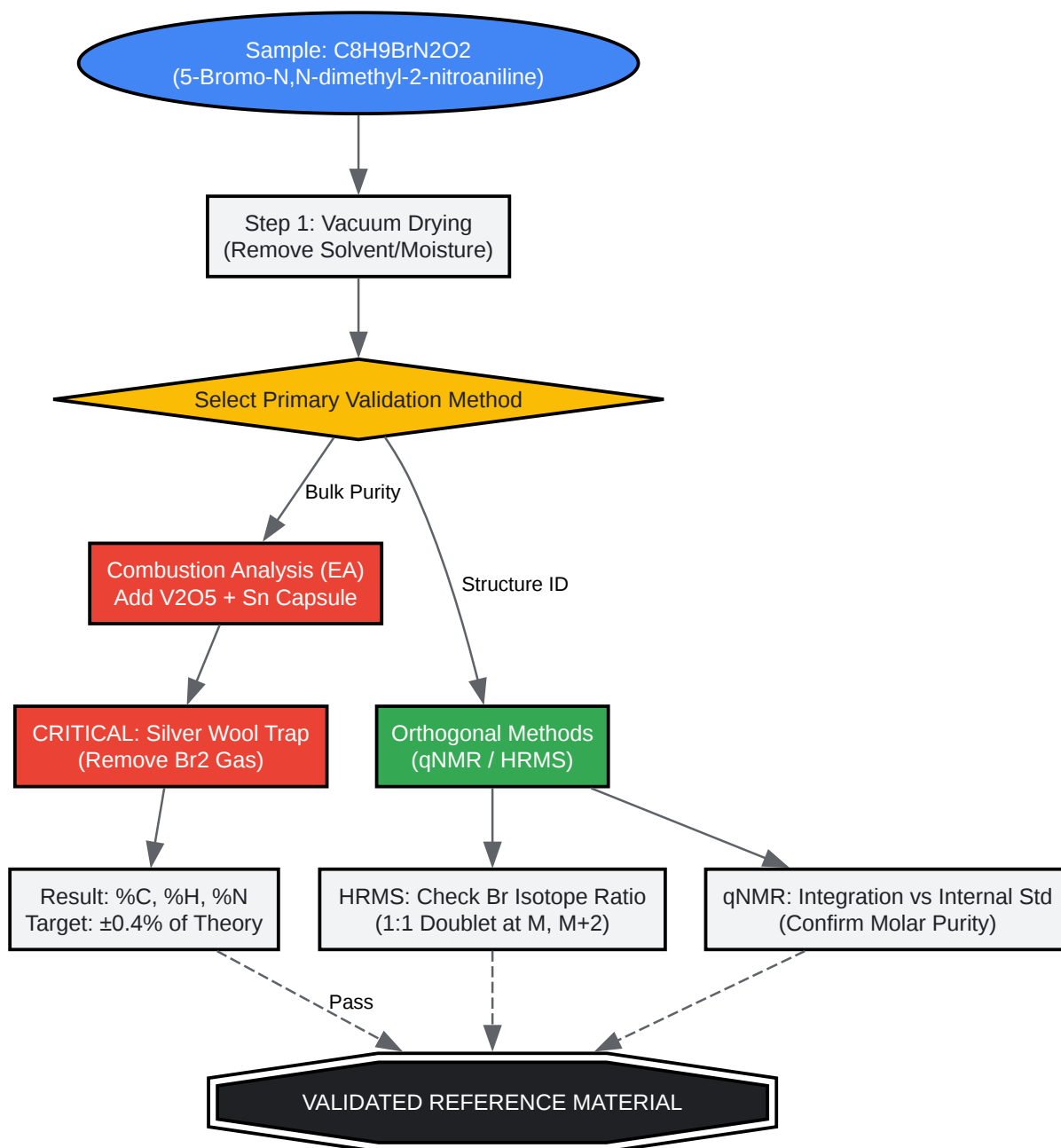
- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Key Indicator: Look for the M+ and (M+2)+ doublet separated by 2 m/z units with a near 1:1 intensity ratio.
 - (50.7%) and (49.3%).
- Target Mass:
 - = 244.992 (for [5][6])

Comparative Performance Review

Feature	Combustion Analysis (EA)	qNMR	HRMS
Primary Output	% Composition (Weight %)	Purity (Molar %)	Exact Mass & Isotope Pattern
Sample Req.	2–5 mg (Destructive)	5–10 mg (Recoverable)	<1 mg (Destructive)
Bromine Specificity	Indirect (requires subtraction/trapping)	Indirect (chemical shift)	Direct (Isotopic Pattern)
Interference Risk	High (Halogens, Moisture)	Medium (Solvent peaks, overlap)	Low (Matrix effects)
Cost/Run	Low	Medium	High

Visualized Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating C₈H₉BrN₂O₂, ensuring the correct handling of the bromine interference.



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Caption: Integrated workflow for validating brominated nitro-compounds, highlighting the critical Silver Trap step for EA.

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